molecular formula C18H26N8 B12236728 2-Methyl-4-(4-methylpiperazin-1-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine

2-Methyl-4-(4-methylpiperazin-1-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine

Cat. No.: B12236728
M. Wt: 354.5 g/mol
InChI Key: GTWLPWFVZDRXEQ-UHFFFAOYSA-N
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Description

2-Methyl-4-(4-methylpiperazin-1-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine is a complex organic compound that features a pyrimidine core substituted with piperazine and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(4-methylpiperazin-1-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactions. One common method involves the reaction of 2-chloro-4-methylpyrimidine with 4-methylpiperazine under controlled conditions to form the intermediate product. This intermediate is then reacted with 4-(pyrimidin-2-yl)piperazine to yield the final compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent quality control measures are essential in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(4-methylpiperazin-1-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new amine-substituted pyrimidine derivative .

Scientific Research Applications

2-Methyl-4-(4-methylpiperazin-1-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(4-methylpiperazin-1-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on these targets, inhibiting their activity and thereby exerting its effects. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-(4-methylpiperazin-1-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine is unique due to its dual piperazine and pyrimidine rings, which confer distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C18H26N8

Molecular Weight

354.5 g/mol

IUPAC Name

2-methyl-4-(4-methylpiperazin-1-yl)-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyrimidine

InChI

InChI=1S/C18H26N8/c1-15-21-16(24-8-6-23(2)7-9-24)14-17(22-15)25-10-12-26(13-11-25)18-19-4-3-5-20-18/h3-5,14H,6-13H2,1-2H3

InChI Key

GTWLPWFVZDRXEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=CC=N3)N4CCN(CC4)C

Origin of Product

United States

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